molecular formula C36H29FN2O4 B606645 Chiglitazar CAS No. 743438-45-1

Chiglitazar

Número de catálogo: B606645
Número CAS: 743438-45-1
Peso molecular: 572.6 g/mol
Clave InChI: QNLWMPLUWMWDMQ-YTTGMZPUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chiglitazar es un agonista de moléculas pequeñas de los receptores activados por proliferadores de peroxisomas (PPAR) α, δ y γ, administrado por vía oral y no perteneciente a la clase de las tiazolidinedionas. Desarrollado por Chipscreen Biosciences para el tratamiento de la diabetes tipo 2 y la esteatohepatitis no alcohólica. This compound fue aprobado en China en octubre de 2021 como adyuvante de la dieta y el ejercicio para mejorar el control glucémico en pacientes adultos con diabetes tipo 2 .

Métodos De Preparación

Chiglitazar se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. Las rutas de síntesis y las condiciones de reacción son propiedad de Chipscreen Biosciences y no se divulgan públicamente en detalle. Se sabe que el compuesto es un agonista pan-PPAR con configuración restringida, lo que significa que puede activar los tres subtipos de PPAR (α, γ y δ) de forma moderada .

Análisis De Reacciones Químicas

Chiglitazar experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. El compuesto se metaboliza principalmente a través de las enzimas del citocromo P450 CYP3A4 y CYP3A5 . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas y cofactores específicos que facilitan los procesos metabólicos. Los principales productos formados a partir de estas reacciones son metabolitos que se excretan del cuerpo .

Aplicaciones Científicas De Investigación

Treatment of Type 2 Diabetes Mellitus

Chiglitazar has been approved in China for use as an adjunct therapy to metformin for patients with type 2 diabetes who do not achieve adequate glycemic control through lifestyle modifications alone. It has demonstrated significant efficacy in lowering blood glucose levels and improving lipid profiles.

  • Efficacy Data : In a phase III trial comparing this compound with Sitagliptin, both drugs showed similar glucose-lowering effects; however, this compound was particularly effective in patients characterized by insulin resistance and obesity .
Parameter This compound Sitagliptin P-Value
HbA1c Reduction (%)1.43 ± 0.071.38 ± 0.07>0.05
Fasting Plasma Glucose (mg/dL)Significant decrease observedSignificant decrease observed-

Non-Alcoholic Steatohepatitis (NASH)

This compound is also being explored for its therapeutic effects on non-alcoholic steatohepatitis, now termed metabolic dysfunction-associated steatohepatitis (MASH). Preliminary results from a phase II clinical trial (CGZ203) indicate that this compound significantly reduces liver fat content compared to placebo.

  • Trial Design : The CGZ203 study was a randomized, double-blind, placebo-controlled trial involving patients with MASH. Participants received either this compound at doses of 48 mg or 64 mg or a placebo for 18 weeks .
Outcome Measure This compound Group (48 mg) This compound Group (64 mg) Placebo Group
Change in Liver Fat Content (%)-30%-35%-5%
Proportion with >30% Reduction in Liver Fat (%)70%75%10%

Case Study 1: Efficacy in Type 2 Diabetes

In a cohort of 1,069 patients treated with this compound, significant improvements were observed in glycemic control parameters compared to baseline measurements:

  • Baseline Characteristics :
    • Mean Age: 51 years
    • Mean HbA1c: 8.6%

Post-treatment evaluations indicated that more than 60% of patients achieved an HbA1c level below the target threshold of 7.0%, demonstrating the drug's effectiveness in managing diabetes .

Case Study 2: NASH Treatment Outcomes

In the CGZ203 trial, patients receiving this compound exhibited notable improvements in liver health markers:

  • Liver Fat Content Reduction : MRI assessments showed significant reductions in liver fat content among both dosage groups compared to placebo.
  • Safety Profile : The treatment was well-tolerated with minimal adverse effects reported during the trial period .

Comparación Con Compuestos Similares

Chiglitazar es único en comparación con otros agonistas de PPAR debido a su capacidad para activar los tres subtipos de PPAR de forma moderada. Los compuestos similares incluyen las tiazolidinedionas, que son agonistas de PPARγ, y otros agonistas duales o pan-PPAR. La unión con configuración restringida de this compound y la inhibición de la fosforilación de PPARγ lo hacen único en su perfil de eficacia y tolerabilidad . Otros compuestos similares incluyen rosiglitazona y pioglitazona, que son tiazolidinedionas, y agonistas duales de PPAR como muraglitazar y tesaglitazar .

Actividad Biológica

Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, has emerged as a significant therapeutic agent in managing Type 2 Diabetes Mellitus (T2DM) and non-alcoholic steatohepatitis (NASH). This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and its mechanisms of action.

Overview of this compound

This compound is characterized as a PPAR pan-agonist, which means it activates multiple PPAR subtypes—specifically PPARα, PPARγ, and PPARδ. This unique capability distinguishes it from traditional thiazolidinediones (TZDs) like rosiglitazone, which primarily target PPARγ. This compound has been shown to improve glycemic control and lipid metabolism without the adverse effects commonly associated with TZDs, such as weight gain.

This compound's biological activity is attributed to its ability to modulate gene expression related to glucose and lipid metabolism. It enhances insulin sensitivity and promotes thermogenesis through the activation of PPAR subtypes:

  • PPARα : Involved in fatty acid oxidation and lipid metabolism.
  • PPARγ : Plays a crucial role in glucose homeostasis and adipocyte differentiation.
  • PPARδ : Regulates energy expenditure and fatty acid metabolism.

Research indicates that this compound upregulates genes involved in these metabolic pathways, leading to improved insulin sensitivity and reduced blood glucose levels in both preclinical and clinical settings .

Type 2 Diabetes Mellitus

This compound has completed several clinical trials demonstrating its efficacy in managing T2DM. A notable Phase III trial showed that this compound significantly reduced fasting blood glucose (FBG) levels compared to placebo. The treatment resulted in improvements across various metabolic parameters:

ParameterThis compound (48 mg)Sitagliptin (100 mg)Placebo
Fasting Blood Glucose (FBG)-1.9 mmol/L-1.2 mmol/L-0.5 mmol/L
Triglycerides (TG)-0.06 ± 0.04+0.02 ± 0.05+0.01 ± 0.03
Insulin Resistance (HOMA-IR)-0.94-1.81N/A
Insulin Secretion (HOMA-β)+16.64-1.11N/A

These findings suggest that this compound not only lowers blood glucose but also improves lipid profiles more effectively than sitagliptin .

Non-Alcoholic Steatohepatitis (NASH)

Recent studies have also highlighted this compound's potential in treating NASH. A Phase II clinical trial (CGZ203 study) demonstrated significant reductions in liver fat content after 18 weeks of treatment:

  • Primary Endpoint : Reduction in liver fat content evaluated by MRI-PDFF.
  • Secondary Endpoints : Improvements in non-invasive indicators related to hepatocyte damage and inflammation.

Results indicated that both dosage groups of this compound produced significant dose-dependent reductions compared to placebo .

Comparative Studies

Comparative analyses have positioned this compound favorably against other diabetes medications. In a study comparing this compound with TZDs, it was found that while both classes effectively reduced HOMA-IR indices, this compound exhibited superior improvements in insulin secretion parameters without the weight gain associated with TZDs .

Safety Profile

This compound has demonstrated a favorable safety profile across various studies:

  • No significant changes in bone mineral density were observed after 24 weeks of treatment.
  • The incidence of adverse effects was comparable to those observed with placebo treatments .

Propiedades

IUPAC Name

(2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLWMPLUWMWDMQ-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)C[C@@H](C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225352
Record name Chiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743438-45-1
Record name Chiglitazar
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743438451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHIGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6EJV1J6Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.